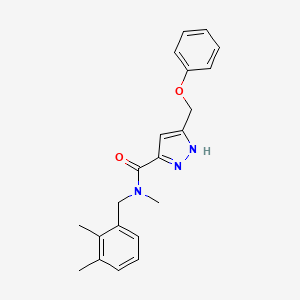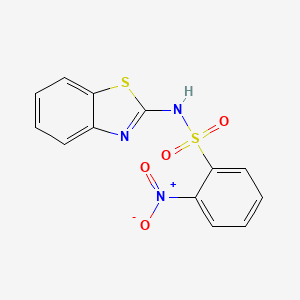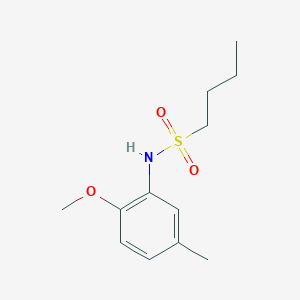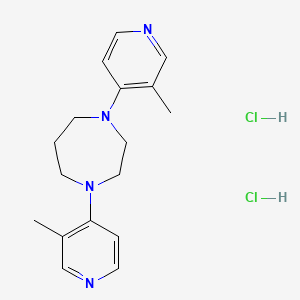![molecular formula C17H19F3N2O2 B5400368 3,5,7-trimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5400368.png)
3,5,7-trimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,7-trimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole, also known as TMC-1, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. TMC-1 belongs to the class of indole-based compounds and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 3,5,7-trimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as PDE4 and GSK-3. Inhibition of these enzymes can lead to an increase in the levels of cyclic adenosine monophosphate (cAMP) and glycogen synthase kinase-3 beta (GSK-3β), respectively. These changes can affect various signaling pathways in the body, leading to the observed biological effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has been shown to inhibit the replication of certain viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). This compound has also been studied for its potential use in the treatment of depression and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3,5,7-trimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various biological assays. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to use in certain assays. This compound is also a relatively new compound, and more studies are needed to fully understand its properties and potential applications.
Orientations Futures
There are several future directions for the study of 3,5,7-trimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the study of its potential use in the treatment of various diseases. This compound has shown promise in the treatment of cancer, inflammation, and viral infections, and more research is needed to fully understand its potential applications. Additionally, the study of the mechanism of action of this compound can lead to the development of more effective drugs that target specific signaling pathways in the body.
Méthodes De Synthèse
3,5,7-trimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole has been synthesized using different methods, including the Pictet-Spengler reaction, Suzuki coupling, and Buchwald-Hartwig amination. The most commonly used method for synthesizing this compound is the Pictet-Spengler reaction, which involves the condensation of tryptamine with a suitable aldehyde or ketone in the presence of a Lewis acid catalyst. The reaction yields this compound as the final product.
Applications De Recherche Scientifique
3,5,7-trimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole has shown potential in medicinal chemistry due to its various biological activities. Several studies have reported its anti-tumor, anti-inflammatory, and anti-viral properties. This compound has also been found to inhibit the activity of certain enzymes, including phosphodiesterase-4 (PDE4) and glycogen synthase kinase-3 (GSK-3). These enzymes have been implicated in various diseases, including cancer, inflammation, and Alzheimer's disease. This compound has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
[2-(trifluoromethyl)morpholin-4-yl]-(3,5,7-trimethyl-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2/c1-9-6-10(2)14-12(7-9)11(3)15(21-14)16(23)22-4-5-24-13(8-22)17(18,19)20/h6-7,13,21H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQUQAUYACUVGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N3CCOC(C3)C(F)(F)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid](/img/structure/B5400285.png)
![4-(3-methylphenoxy)-1-[(2-oxo-2,3-dihydro-1H-imidazol-4-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5400286.png)
![dimethyl {3-[(1-phenylethyl)amino]-2-propen-1-ylidene}malonate](/img/structure/B5400293.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5400299.png)
![N-[1-(3-methylpyridin-2-yl)propyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5400314.png)
![propyl 2-{[3-(2-furyl)acryloyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5400329.png)
![N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B5400338.png)
![{5-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-imidazol-2-yl]-2-furyl}methanol](/img/structure/B5400344.png)


![2-(2,6-difluoro-4-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5400384.png)

![1-allyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5400395.png)

